molecular formula C24H27N3O3S B4539940 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4539940
M. Wt: 437.6 g/mol
InChI Key: IRZCOLZGZWNRPQ-SAPNQHFASA-N
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Description

The compound belongs to a class of chemicals with significant potential in pharmacology and material science due to its complex structure and functionality. Its structural components suggest a molecule with applications in various fields, including medicinal chemistry, where it might serve as a precursor or active agent in drug development.

Synthesis Analysis

The synthesis of related compounds involves strategic reactions that form the complex structure of azomethine derivatives. For instance, targeted synthesis involves the interaction of aromatic aldehydes with amino-substituted tetrahydrobenzothiophene under controlled conditions to yield azomethine derivatives with high purity and structural confirmation through HPLC analysis (С. Чиряпкин et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction, confirming the expected structure and providing insights into the spatial arrangement of atoms in the molecule (B. Kariuki et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives include condensation reactions, which are key in forming the azomethine bond, and subsequent reactions that modify the molecule to introduce different functional groups or to form complex heterocyclic structures. These reactions are instrumental in exploring the chemical behavior and reactivity of the compound, leading to the synthesis of compounds with varied biological activities (Sailaja Rani Talupur et al., 2021).

properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-3-6-13-30-18-11-9-16(10-12-18)14-17(15-25)23(29)27-24-21(22(26)28)19-7-4-5-8-20(19)31-24/h9-12,14H,2-8,13H2,1H3,(H2,26,28)(H,27,29)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZCOLZGZWNRPQ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({(2E)-2-cyano-3-[4-(pentyloxy)phenyl]-2-propenoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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